Strontium tin trioxide

Description

Significance of Perovskite Oxides in Advanced Materials Research

Perovskite oxides, a class of materials with the general chemical formula ABO₃, are a cornerstone of advanced materials science. mdpi.com Their significance stems from a unique combination of structural flexibility and a wide array of tunable physical and chemical properties. mdpi.comresearchgate.net The ideal perovskite structure is cubic, but distortions and tilting of the corner-sharing BO₆ octahedra can lead to various other crystal structures, such as orthorhombic and tetragonal, which in turn influences their material properties. bohrium.comoaepublish.com This structural versatility, achieved by substituting different elements at the A and B cation sites, allows for the precise tailoring of their electrical, magnetic, optical, and catalytic functionalities. mdpi.comresearchgate.net

These materials are at the forefront of research for numerous technological applications. researchgate.net In the energy sector, perovskite oxides are extensively investigated for their potential in solid oxide fuel cells (SOFCs), where they can serve as electrodes and electrolytes due to their high ionic and electronic conductivity at elevated temperatures. srce.hrresearchgate.net Their redox properties also make them suitable for thermochemical energy storage and as catalysts. srce.hr Furthermore, many perovskite oxides exhibit high dielectric constants, making them ideal for use in capacitors and other electronic components. mdpi.com The ability to fine-tune their properties through compositional modifications continues to drive the discovery of new functionalities and applications, cementing their role as a critical material class for future technologies. mdpi.comresearchgate.net

Overview of Strontium Tin Trioxide (SrSnO₃) Research Trajectories

Among the diverse family of perovskite oxides, this compound (SrSnO₃), also known as strontium stannate, has emerged as a significant subject of research. It is a wide-bandgap semiconductor, typically with an orthorhombic perovskite structure at room temperature. iosrjournals.org Research into SrSnO₃ has been largely driven by its potential as a transparent conducting oxide (TCO), a critical component in solar cells, flat panel displays, and other optoelectronic devices. rhhz.netaip.org

Key research trajectories for SrSnO₃ focus on several interconnected areas:

Synthesis Methods: A variety of techniques have been employed to synthesize SrSnO₃, each affecting the material's final properties. Common methods include solid-state reaction (SSR), sol-gel, and hydrothermal synthesis. iosrjournals.orgresearchgate.net While SSR is a simpler process, it requires very high calcination temperatures (around 1500°C). iosrjournals.org In contrast, wet-chemical methods like sol-gel and hydrothermal synthesis can produce SrSnO₃ at significantly lower temperatures (e.g., 600-650°C), though the synthesis process can be more complex. iosrjournals.orgresearchgate.net

Electronic and Optical Properties: SrSnO₃ is noted for its high optical transparency and a wide optical band gap, reported to be around 4.1 eV. iosrjournals.org First-principles calculations have shown it to be an indirect bandgap semiconductor. rhhz.net The conduction band minimum is primarily derived from Sn-5s states, and the valence band maximum from O-2p states. rhhz.net Its transparency to visible light makes it a promising TCO material. rhhz.net However, the orthorhombic distortion in its structure can lead to some absorption in the visible spectrum as doping levels increase. aip.org

Doping and Defect Engineering: A major thrust of SrSnO₃ research is the intentional introduction of dopants to modify its electrical and optical properties. Undoped SrSnO₃ does not exhibit good intrinsic conductivity. rhhz.net N-type doping, by substituting elements like Lanthanum (La), Niobium (Nb), Antimony (Sb), or Praseodymium (Pr) at the Sr or Sn sites, has been shown to significantly enhance its conductivity. rhhz.netelsevierpure.comnih.govnih.gov For instance, La-doped SrSnO₃ has demonstrated high conductivity while maintaining deep-UV transparency, making it a candidate for UV TCOs. elsevierpure.comnih.gov Doping can also tune the band gap; for example, gadolinium (Gd) doping has been shown to decrease the band gap. sci-hub.se

Applications: Beyond TCOs, the properties of SrSnO₃ have led to its investigation for other applications. Its wide band gap and electronic structure make it suitable for use as a photocatalyst for the degradation of organic pollutants under UV irradiation. researchgate.net Additionally, modified SrSnO₃ has been explored as an electrode material for electrochemical sensors, demonstrating its potential in detecting anti-inflammatory drugs. rsc.org

The ongoing research into SrSnO₃ continues to unravel its complex material properties, focusing on optimizing its performance for a range of advanced technological applications through controlled synthesis and doping strategies.

Research Data on this compound (SrSnO₃)

The following tables summarize key experimental and theoretical data from research on this compound.

Table 1: Synthesis Methods and Properties

This table outlines common synthesis methods for SrSnO₃ and the resulting properties.

| Synthesis Method | Precursors | Calcination Temperature (°C) | Resulting Phase/Structure | Band Gap (eV) | Reference |

| Solid-State Reaction (SSR) | SrCO₃, SnO₂ | ~1500 | Orthorhombic | 3.95 | iosrjournals.org |

| Sol-Gel | Sr(NO₃)₂, SnCl₂ | 650 | Orthorhombic | - | iosrjournals.org |

| Hydrothermal | Sr(NO₃)₂, SnCl₂ | 600 | Orthorhombic | 4.05 | iosrjournals.orgresearchgate.net |

| Co-precipitation | - | - | Sphere-like, Orthorhombic | - | rsc.org |

| Ultrasonic Spray | - | 800 | Orthorhombic (Pbnm) | 3.88 (undoped) | sci-hub.se |

Table 2: Effects of Doping on SrSnO₃ Properties

This table details how different dopants modify the structural, optical, and electrical properties of SrSnO₃.

| Dopant | Host Site | Effect on Band Gap (eV) | Effect on Electrical Properties | Synthesis/Growth Method | Reference |

| Lanthanum (La) | Sr | - | High conductivity, High figure of merit for UV TCOs | Sequential Strain-Relaxation | elsevierpure.comnih.gov |

| Niobium (Nb) | Sn | Increases from 4.35 to 4.90 (indirect) | Lowest resistivity of 31.3 mΩcm | Pulsed Laser Deposition | nih.gov |

| Gadolinium (Gd) | Sr | Decreases from 3.88 to 2.85 (for 7% doping) | - | Ultrasonic Spray | sci-hub.se |

| Praseodymium (Pr) | Sr | - | Resistivity decreases, Carrier mobility increases | Spray Coating | nih.gov |

| Antimony (Sb) | Sn | - | Proposed as a promising n-type dopant | First-principles calculation | rhhz.net |

Solid-State Reaction Techniques

The conventional solid-state reaction (SSR) is a widely used method for synthesizing strontium stannate. This technique involves the mechanical mixing of precursor powders, typically strontium carbonate (SrCO3) or strontium oxide (SrO) and tin(IV) oxide (SnO2). The homogenized mixture is then subjected to high-temperature calcination to induce the chemical reaction and formation of the desired perovskite phase.

This process is known for its simplicity but often requires very high temperatures, frequently exceeding 1000°C and sometimes reaching up to 1500°C, for extended periods to ensure complete reaction and crystallization. mdpi.comnih.gov While effective for producing bulk crystalline powder, the high energy consumption and the tendency to yield large, non-uniform particles are notable drawbacks of this method. nih.govnih.gov

Table 1: Typical Parameters for Solid-State Synthesis of SrSnO3

| Strontium Precursor | Tin Precursor | Calcination Temperature (°C) | Reaction Time (hours) | Reference |

|---|---|---|---|---|

| Strontium Carbonate (SrCO3) | Tin(IV) Oxide (SnO2) | >1000 | Varies | nih.gov |

| Strontium Carbonate (SrCO3) | Tin(IV) Oxide (SnO2) | ~1500 | 24 | mdpi.comsemanticscholar.org |

Solution-Based Precursor Routes

To overcome the limitations of the solid-state method, various solution-based routes have been developed. These techniques offer better control over particle size and morphology at significantly lower temperatures.

The sol-gel method is a wet-chemical technique used to produce perovskite materials with high purity and homogeneity. mdpi.com In this process, molecular precursors, such as strontium nitrate (Sr(NO3)2) and tin(II) chloride (SnCl2), are dissolved in a suitable solvent. A surfactant is often added to the solution to aid in particle agglomeration and guide the formation of the perovskite structure. mdpi.comsemanticscholar.org The solution undergoes hydrolysis and polycondensation reactions to form a "sol" (a colloidal suspension) and subsequently a "gel"—a continuous solid network with entrapped liquid. This gel is then dried and calcined at a relatively low temperature, such as 650°C, to form the final SrSnO3 product. semanticscholar.org This approach requires a more complex synthesis procedure than the solid-state reaction but provides the advantage of lower energy consumption. semanticscholar.org

Hydrothermal synthesis is a prevalent and advantageous method for preparing highly crystalline SrSnO3 nanostructures with controlled morphology. nih.govresearchgate.net This process involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at elevated temperature and pressure.

A common route involves first synthesizing a precursor, strontium hydroxystannate (SrSn(OH)6), by reacting strontium and tin salts, such as strontium nitrate (Sr(NO3)2) and sodium stannate (Na2SnO3), in water. nih.gov This mixture is sealed in an autoclave and heated to temperatures around 180°C for several hours. azonano.commdpi.com The resulting SrSn(OH)6 precursor, which can have morphologies like nanorods or dumbbells, is then harvested and calcined at temperatures ranging from 600°C to 1100°C to dehydrate it and form the final SrSnO3 nanostructures. nih.govrsc.org The use of ultrasound assistance during the hydrothermal process can further help in creating more homogeneous and smaller particles by preventing agglomeration. azonano.com

Table 2: Example of Hydrothermal Synthesis Parameters for SrSnO3

| Precursors | Autoclave Temperature (°C) | Autoclave Time (hours) | Calcination Temperature (°C) | Final Morphology | Reference |

|---|---|---|---|---|---|

| Sr(NO3)2, Na2SnO3 | Not specified | Not specified | 1100 | Dumbbell-like, Rod-like | nih.gov |

| SrCl4·5H2O, Sr(NO3)2 | 180 | 12 | 750 | Not specified | azonano.com |

| Sr(NO3)2, SnCl2·2H2O | Not specified | Not specified | >600 | Nanorods | researchgate.netmdpi.com |

Electrospinning is a versatile technique for fabricating continuous nanofibers from a variety of materials, including ceramics. While specific studies on pure this compound are not widely available, the process has been successfully applied to produce strontium-doped tin oxide (SnO2) nanofibers, demonstrating the method's applicability to related stannate systems. mdpi.com

The general procedure involves preparing a precursor solution by dissolving metal salts (e.g., tin(II) chloride and strontium nitrate) and a polymer, such as polyvinylpyrrolidone (PVP), in a solvent mixture (e.g., DMF and ethanol). mdpi.com This solution is loaded into a syringe and ejected through a needle under a high-voltage electric field. The electrostatic forces overcome the surface tension of the solution, forming a jet that stretches and solidifies into "green" composite nanofibers on a collector. Finally, these as-spun fibers are calcined at an elevated temperature (e.g., 600°C) to burn off the polymer and crystallize the ceramic nanofibers. mdpi.com This method allows for the creation of materials with a very high surface-area-to-volume ratio.

Co-precipitation is a simple and effective solution-based method for synthesizing SrSnO3 powders with good stoichiometric control. nih.gov This technique involves dissolving soluble salts of the constituent metals in a solvent and then adding a precipitating agent to cause the simultaneous precipitation of a precursor compound.

One reported pathway uses aqueous solutions of strontium chloride (SrCl2) and tin(IV) chloride (SnCl4) as starting materials. nih.gov Oxalic acid is added as a precipitant, leading to the formation of a white strontium tin oxalate precipitate. This precursor is then filtered, dried, and calcined at temperatures around 1050°C to yield the final SrSnO3 powder. nih.gov Another approach involves precipitating a double hydroxide (B78521), SrSn(OH)6, from hydrochloric acid solutions of SrCl2 and SnCl4 by adding ammonia to raise the pH to approximately 10. researchgate.net The resulting hydroxide precursor is then calcined at temperatures above 650°C to form crystalline strontium stannate. tbzmed.ac.ir

Reflecting a growing trend towards environmentally benign processes, green synthesis has been successfully employed to produce strontium stannate nanorods. This approach utilizes natural biological extracts, which contain phytochemicals that act as reducing and capping agents, eliminating the need for harsh chemicals. nih.govnih.gov

In a specific example, SrSnO3 nanorods were synthesized using the leaf extract of Juniperus communis L. nih.govresearchgate.net The process involves mixing aqueous solutions of strontium and tin precursors. The plant extract is then added to this mixture. The biomolecules within the extract facilitate the reduction of the metal ions and control the nucleation and growth of the nanostructures. nih.gov This method is sustainable, cost-effective, and produces nanoparticles that are often biocompatible. nih.govresearchgate.net The resulting SrSnO3 nanorods were reported to have an average size of approximately 29 nm. nih.govresearchgate.net

Thin Film Deposition Processes

The creation of high-quality this compound thin films relies on a range of deposition techniques, each offering distinct advantages in controlling film properties such as thickness, crystallinity, and surface morphology. These methods transform precursor materials into a solid film on a substrate through different physical or chemical processes.

Spin Coating Techniques

Spin coating is a widely used solution-based method for depositing thin films from a precursor solution or sol-gel. unibo.it This technique involves depositing a small amount of the precursor solution onto the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a thin layer of the precursor material. The process can be repeated to achieve the desired thickness. researchgate.net

For this compound, the precursor solution is typically prepared using salts of strontium and tin, such as strontium nitrate (Sr(NO₃)₂) and tin chloride (SnCl₂·2H₂O), dissolved in a suitable solvent like ethanol. chalcogen.roacs.org After the coating process, the film is subjected to an annealing process at elevated temperatures to facilitate the decomposition of precursors, remove residual organics, and promote the crystallization of the SrSnO₃ perovskite phase. chalcogen.ro The final film quality, including uniformity and crystallinity, is highly dependent on the solution's viscosity, spin speed, and the annealing temperature and duration. researchgate.netchalcogen.ro

Below is a table summarizing typical parameters used in the spin coating process for tin oxide-based films.

| Parameter | Typical Value/Condition | Effect on Film Quality |

| Precursors | Strontium Nitrate, Tin Chloride | Determines the stoichiometry of the final compound. |

| Solvent | Ethanol | Affects solution viscosity and evaporation rate. |

| Spin Speed | 2000 - 6000 rpm | Controls film thickness and uniformity. chalcogen.ro |

| Annealing Temperature | >100°C | Promotes crystallization and removal of organic residues. chalcogen.ro |

Spray Pyrolysis Deposition

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films over large areas. nih.gov The process involves spraying a precursor solution onto a heated substrate. youtube.com When the fine droplets come into contact with the hot surface, the solvent evaporates, and the precursor compounds decompose and react to form the desired material directly on the substrate. semanticscholar.orgresearchgate.net

For the synthesis of SrSnO₃, a solution containing stoichiometric amounts of strontium and tin precursors is atomized to form a fine mist, which is then directed towards the heated substrate. aip.org The substrate temperature is a critical parameter, as it must be high enough to induce the pyrolysis reaction but not so high as to cause premature evaporation or gas-phase reactions. researchgate.net The properties of the resulting film, such as grain size, surface roughness, and optical transparency, can be controlled by adjusting parameters like substrate temperature, solution concentration, spray rate, and carrier gas pressure. researchgate.netaip.org

The following table outlines key parameters in the spray pyrolysis deposition of doped tin oxide films.

| Parameter | Typical Value/Condition | Influence on Film Properties |

| Precursors | Strontium and Tin Salts | Defines the elemental composition of the film. |

| Substrate Temperature | 350°C - 600°C | Affects crystallinity, grain size, and surface morphology. researchgate.netucl.ac.uk |

| Solution Spray Rate | Variable | Influences film thickness and uniformity. |

| Carrier Gas | Air, Nitrogen | Assists in aerosol transport and can influence the reaction atmosphere. |

Electron-Beam Evaporation Methods

Electron-beam (e-beam) evaporation is a physical vapor deposition (PVD) technique that occurs under high vacuum. youtube.com In this method, a high-energy electron beam is generated from a filament and magnetically guided to strike a source material, or evaporant, held in a crucible. youtube.com The intense heat from the electron beam causes the source material to evaporate or sublimate. youtube.com The vaporized atoms then travel in a straight line to the substrate, where they condense to form a thin film. youtube.comyoutube.com

For depositing compound oxides like this compound, a ceramic target of SrSnO₃ can be used as the source material. americanelements.com E-beam evaporation offers precise control over the deposition rate and film thickness. youtube.com The substrate can be heated during deposition to promote the growth of crystalline films. A key advantage is the ability to deposit materials with very high melting points. youtube.com The quality and stoichiometry of the film are influenced by the vacuum level, deposition rate, and substrate temperature. mdpi.com

Key parameters for the electron-beam evaporation process are summarized below.

| Parameter | Typical Value/Condition | Impact on Deposition |

| Source Material | SrSnO₃ ceramic target | Provides the elemental constituents for the film. |

| Vacuum Pressure | High Vacuum (e.g., 10⁻⁴ - 10⁻⁵ Torr) | Ensures a long mean free path for evaporated atoms, leading to directional deposition. mdpi.com |

| Substrate Temperature | 200°C | Influences the crystallinity and microstructure of the deposited film. mdpi.com |

| Deposition Rate | Variable | Allows for precise control over film thickness. youtube.com |

Sputtering Techniques

Sputtering is another PVD method where atoms are ejected from a target material by bombarding it with energetic ions. youtube.com The process takes place in a vacuum chamber filled with an inert gas, typically argon. A high voltage is applied, creating a plasma of argon ions. youtube.com These ions are accelerated towards the target, and upon impact, they dislodge, or "sputter," atoms from the target surface. These sputtered atoms then deposit onto a substrate, forming a thin film. youtube.com

For SrSnO₃ deposition, a stoichiometric ceramic target is commonly used. americanelements.com Radio-frequency (RF) magnetron sputtering is often employed for oxide targets to prevent charge buildup on the target surface. nih.gov The deposition parameters, such as argon pressure, sputtering power, and substrate temperature, significantly affect the film's properties. researchgate.net Reactive sputtering can also be used, where a reactive gas like oxygen is introduced into the chamber along with the argon to ensure the proper stoichiometry of the oxide film. youtube.com

The table below details common parameters for sputtering deposition.

| Parameter | Typical Value/Condition | Role in Film Formation |

| Target Material | Stoichiometric SrSnO₃ | Source of the deposited material. |

| Sputtering Gas | Argon (Ar) | Creates plasma and bombards the target. |

| Reactive Gas | Oxygen (O₂) | Ensures correct oxygen stoichiometry in the film. |

| Sputtering Power | 225 W | Affects the deposition rate and energy of sputtered particles. researchgate.net |

| Substrate Temperature | Room Temperature - 900°C | Influences film crystallinity and density. nih.gov |

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. mdpi.com This technique is known for producing high-purity, high-performance films with excellent conformal coverage.

A subset of CVD, Atomic Layer Deposition (ALD), is particularly well-suited for growing complex oxides like SrSnO₃ with precise thickness control at the atomic scale. rsc.org ALD involves sequential, self-limiting surface reactions. The substrate is exposed to pulses of different precursors separated by purging steps. This layer-by-layer deposition allows for exceptional control over film thickness and uniformity. For SrSnO₃, ALD can be performed at relatively low temperatures (e.g., 180 °C), and the resulting films can be highly transparent. researchgate.net

The following table summarizes parameters for the ALD growth of stannate films.

| Parameter | Typical Value/Condition | Significance in Growth Process |

| Precursors | Metal-organic compounds of Strontium and Tin | Volatile sources that react on the substrate surface. |

| Deposition Temperature | 170°C - 180°C | Defines the thermal energy for precursor reaction and decomposition. researchgate.net |

| Growth Rate | 0.69 ± 0.04 Å per cycle | Determined by the self-limiting nature of the surface reactions. researchgate.net |

| Purge Gas | Inert gas (e.g., Nitrogen) | Removes excess precursors and reaction byproducts between pulses. |

Post-Synthesis Treatment and Process Optimization

Following the initial deposition, post-synthesis treatments, particularly thermal annealing, are crucial for optimizing the properties of this compound thin films. These treatments are designed to improve crystallinity, reduce defects, and enhance the desired electrical and optical characteristics.

The as-deposited films, especially those grown at lower temperatures, are often amorphous or poorly crystalline. researchgate.net Thermal annealing provides the necessary energy for atomic rearrangement, leading to the formation of the desired crystalline perovskite structure. researchgate.net The annealing temperature and duration are critical parameters; for instance, annealing at temperatures up to 900°C can significantly improve the crystallinity of oxide films. researchgate.net The annealing atmosphere is also important. Annealing in an oxygen-rich environment can help to reduce oxygen vacancies, which are common defects in oxide materials and can significantly impact their electronic properties. rsc.org

Properties

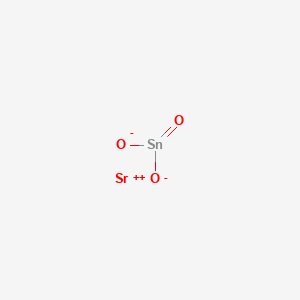

IUPAC Name |

strontium;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sn.Sr/q;2*-1;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMRNJFVXQXUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3SnSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12143-34-9 | |

| Record name | Strontium tin oxide (SrSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Microstructural Investigations

Crystal Structure Analysis of Strontium Tin Trioxide

This compound (SrSnO₃) is a perovskite oxide that exhibits several crystallographic phases depending on temperature and applied strain. Its structural versatility is a key factor in determining its physical and chemical properties.

At ambient temperature, this compound adopts a distorted orthorhombic perovskite structure. materialsproject.orgresearchgate.netnih.gov This structure is characterized by the space group Pnma (No. 62), although the non-standard settings Pbnm or Pmcn are also frequently used in literature. researchgate.netnih.gov This orthorhombic phase is considered a distortion of the ideal cubic perovskite structure, arising from the tilting of the corner-sharing SnO₆ octahedra. materialsproject.orgosti.gov

In this configuration, the strontium (Sr²⁺) cation is bonded to eight oxygen (O²⁻) atoms, with Sr-O bond distances ranging from approximately 2.52 to 2.89 Å. materialsproject.orgosti.gov The tin (Sn⁴⁺) cation is octahedrally coordinated by six oxygen atoms, forming SnO₆ octahedra with Sn-O bond lengths of about 2.06 to 2.10 Å. materialsproject.orgosti.govmaterialsproject.org A defining characteristic of this phase is the tilting of these octahedra, with corner-sharing tilt angles reported to be around 22-24°. materialsproject.orgosti.gov This tilting reduces the symmetry from the ideal cubic structure.

The lattice parameters for the orthorhombic phase are distinct in all three dimensions, as detailed in the table below.

Table 1: Representative Lattice Parameters for Orthorhombic SrSnO₃

| Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Source(s) |

|---|---|---|---|---|---|

| Pnma | 5.73 | 5.74 | 8.10 | 266.22 | materialsproject.org |

| Imma | 5.73 | 5.77 | 8.06 | 266.66 | materialsproject.org |

Note: The Imma space group represents another orthorhombic phase observed at higher temperatures. researchgate.net

The ideal, undistorted crystal structure for this compound is the cubic perovskite phase, also known as the aristotype structure. researchgate.netosti.gov This high-symmetry phase is characterized by the space group Pm-3m (No. 221). materialsproject.orgmaterialsproject.org In this structure, the SnO₆ octahedra are perfectly ordered and not tilted. materialsproject.org

The cubic phase is typically stable only at very high temperatures, above 1295 K (1022 °C). researchgate.netosti.gov In the cubic structure, the Sr²⁺ cation is coordinated to twelve equivalent O²⁻ atoms, forming SrO₁₂ cuboctahedra. materialsproject.org The Sn⁴⁺ cation remains in a six-coordinate octahedral environment. materialsproject.org All lattice parameters are equal in the cubic phase.

Table 2: Crystallographic Data for Cubic SrSnO₃

| Parameter | Value | Source(s) |

|---|---|---|

| Space Group | Pm-3m | materialsproject.orgmaterialsproject.org |

| Lattice Constant (a) | 4.11 Å | materialsproject.org |

| Unit Cell Volume | 69.67 ų | materialsproject.org |

| Sr-O Bond Length | 2.91 Å | materialsproject.org |

This compound undergoes a series of temperature-induced structural phase transitions from its room-temperature orthorhombic structure to the high-temperature cubic phase. researchgate.netosti.gov As the temperature increases, SrSnO₃ transitions from the Pnma orthorhombic phase to a second orthorhombic phase with Imma (or Incn) space group symmetry at approximately 905 K. researchgate.netmaterialsproject.orgosti.gov

Upon further heating, a first-order phase transition occurs at 1062 K, where the structure transforms into a tetragonal phase with the space group I4/mcm. researchgate.netosti.gov This tetragonal structure is an intermediate step between the lower-symmetry orthorhombic phases and the high-symmetry cubic phase. Finally, at 1295 K, the material transforms into the cubic Pm-3m phase. researchgate.netosti.gov

Interestingly, a tetragonal phase of SrSnO₃, which is normally only stable at high temperatures, can be stabilized at room temperature through the application of in-plane compressive strain in epitaxial thin films. acs.orgarxiv.org This strain engineering approach allows for the study and utilization of the tetragonal phase's properties without requiring extreme temperatures.

Table 3: High-Temperature Phase Transitions of SrSnO₃

| Transition Temperature (K) | From Space Group | To Space Group | Phase | Source(s) |

|---|---|---|---|---|

| ~905 | Pnma (Pmcn) | Imma (Incn) | Orthorhombic | researchgate.netosti.gov |

| 1062 | Imma (Incn) | I4/mcm | Tetragonal | researchgate.netosti.gov |

Microstructural Evolution and Control

The microstructure of this compound, including features like crystallite size and lattice strain, is highly dependent on the synthesis method and subsequent processing. acs.orgacs.org Various chemical synthesis routes, such as hydrothermal, sol-gel, and chemical precipitation, have been employed to produce SrSnO₃ nanostructures, including nanorods and nanocrystals. acs.orgnih.govacs.org

The size of the crystallites in polycrystalline SrSnO₃ can be controlled through the synthesis parameters. For instance, in the hydrothermal synthesis of SrSnO₃ nanorods, the doping of the material with other elements, such as manganese (Mn), has been shown to influence the growth and final dimensions of the nanostructures. nih.govacs.org Morphological studies indicate that doping can result in enhanced growth, leading to variations in the thickness of the nanorods, which can range from approximately 125 to 400 nm. nih.govacs.org

The crystallite size, along with microstrain, can be quantitatively analyzed from X-ray diffraction (XRD) data using methods like the Williamson-Hall plot. nih.govacs.org This analysis separates the contributions of crystallite size and strain to the broadening of diffraction peaks. Modulating the crystallite size is critical as it directly impacts surface area and can influence the material's performance in applications such as photocatalysis and sensors. acs.org

The room-temperature orthorhombic structure of SrSnO₃ is inherently a distorted version of the ideal cubic perovskite lattice. acs.org This distortion is primarily due to the cooperative tilting and rotation of the SnO₆ octahedra. Further lattice distortions and microstrain can be introduced through several mechanisms, including doping and the application of epitaxial strain. nih.govrsc.org

When dopant ions with different ionic radii are incorporated into the SrSnO₃ lattice, they can cause localized lattice distortions and induce microstrain. nih.gov Similarly, growing SrSnO₃ as a thin film on a substrate with a mismatched lattice parameter induces significant strain, which can even stabilize different crystalline phases, such as the tetragonal structure, at room temperature. acs.orgarxiv.org First-principles calculations have demonstrated that strain engineering can be a powerful tool to manipulate the material's properties by inducing phase transitions and ferroelectricity. rsc.org The level of microstrain (ε) within the material is a measure of this lattice distortion and can be calculated from the broadening of XRD peaks. nih.govacs.org

Dislocation Density Investigations

Dislocation density, a measure of the defects within a crystal lattice, significantly influences the material's properties. In studies involving strontium as a dopant in tin oxide (SnO₂), a direct correlation between strontium incorporation and dislocation density has been observed. The introduction of strontium ions (Sr²⁺) into the tin oxide matrix creates lattice distortions and oxygen vacancies, which in turn affects the concentration of dislocations.

Research on strontium-doped tin oxide nanofibers has quantified these changes. For instance, pristine SnO₂ nanofibers were found to have a dislocation density of 1.37 x 10¹⁶ m⁻². Upon the introduction of 1% strontium, this value increased to 1.78 x 10¹⁶ m⁻². This rise in dislocation density, along with increased microstrain, is believed to create an optimal balance of surface area and defect concentration, which can enhance the material's performance in certain applications. mdpi.comcdu.edu.au

Table 1: Dislocation Density in Undoped vs. Strontium-Doped Tin Oxide

| Sample | Dislocation Density (m⁻²) | Microstrain (%) |

|---|---|---|

| Pristine SnO₂ | 1.37 x 10¹⁶ | 0.77 |

| 1% Sr-doped SnO₂ | 1.78 x 10¹⁶ | 1.02 |

This table is interactive. You can sort and filter the data.

While these findings are for strontium-doped tin oxide, they provide valuable insight into the structural effects that strontium can induce in a tin-based oxide lattice. In the broader context of perovskite oxides, such as the related strontium titanate (SrTiO₃), dislocations are known to have significant impacts on physical and chemical properties. researchgate.netarxiv.org The atomic structure of dislocation cores in these materials can vary, sometimes showing deficiencies in certain elements like titanium, which is influenced by factors like elemental substitution and occupancy. arxiv.orgresearchgate.net

Morphological Characteristics of Nanostructures

The morphology of this compound at the nanoscale is critical for its application in various technologies. It can be synthesized in several forms, including nanofibers, nanoparticles, and thin films.

Nanofibers: The electrospinning technique has been successfully used to fabricate strontium-doped tin oxide nanofibers. The morphology of these fibers is highly dependent on the concentration of strontium. In one study, pristine SnO₂ nanofibers exhibited an average diameter of 259.04 nm. With a 1% strontium doping concentration, the fiber diameter slightly increased to 288.69 nm. However, as the doping level was increased to 3% and 5%, the average diameter decreased progressively to 209.49 nm and 148.72 nm, respectively. mdpi.com This non-monotonic trend suggests complex structural reconfigurations at higher doping levels, potentially involving increased lattice strain and the formation of secondary phases that lead to fiber shrinkage. mdpi.com

Table 2: Average Fiber Diameter of Tin Oxide Nanofibers at Different Strontium Doping Concentrations

| Strontium Doping (%) | Average Fiber Diameter (nm) |

|---|---|

| 0% (Pristine SnO₂) | 259.04 |

| 1% | 288.69 |

| 3% | 209.49 |

| 5% | 148.72 |

This table is interactive. You can sort and filter the data.

Nanoparticles and Other Nanostructures: Beyond nanofibers, related compounds like strontium tin phosphate (SrSn(PO₄)₂) have been synthesized as nanopowders. Morphological studies of this material using Field Emission Scanning Electron Microscopy (FE-SEM) revealed agglomerates of non-uniform, biscuit-like nano flakes. Tin oxide (SnO₂), a base component, has been synthesized into various nanostructures like nanorods and nanoparticles through simple chemical routes, with the final morphology being controllable by the synthesis conditions. researchgate.net

Phase Identification and Secondary Phase Formation upon Doping

When a host material is doped, the introduction of foreign atoms can lead to the formation of new, or "secondary," phases alongside the primary crystal structure. This is a critical aspect of material design, as secondary phases can significantly alter the material's properties.

In the case of strontium-doped tin oxide, X-ray diffraction (XRD) analysis has provided clear evidence of secondary phase formation. While a 1% Sr-doped sample maintains the primary diffraction peaks of the rutile SnO₂ structure, additional peaks emerge at diffraction angles (2θ) of approximately 21.58°, 23.53°, 30.39°, and 46.35°. mdpi.com These new peaks are indicative of the formation of a secondary phase, which has been identified as a strontium-tin oxide compound, likely Sr₃Sn₅, possessing a tetragonal crystal structure. mdpi.com

The emergence of this secondary phase confirms the successful incorporation of strontium into the tin oxide matrix, not just as a substitutional dopant but also through the formation of new Sr-Sn compositions. mdpi.com It is suggested that at higher doping concentrations (e.g., 3%), the microstructural evolution may change, potentially leading to phase segregation or recrystallization processes. mdpi.com The presence of these secondary phases, along with the induced defects like oxygen vacancies, plays a crucial role in modifying the electronic and chemical properties of the material. mdpi.com

Defect Chemistry and Engineering in Strontium Tin Trioxide Systems

Intrinsic Point Defects and Their Formation (e.g., Oxygen Vacancies, Cation Vacancies)

Intrinsic point defects in strontium tin trioxide include vacancies, interstitials, and anti-site defects involving the constituent Sr, Sn, and O ions. The formation of these defects is highly dependent on the synthesis conditions, such as temperature and oxygen partial pressure.

The primary intrinsic defects considered in SrSnO₃ are:

Vacancy defects: Strontium vacancies (Vₛᵣ), tin vacancies (Vₛₙ), and oxygen vacancies (Vₒ).

Anti-site defects: Strontium on a tin site (Srₛₙ) and tin on a strontium site (Snₛᵣ).

Interstitial defects: Strontium interstitials (Srᵢ), tin interstitials (Snᵢ), and oxygen interstitials (Oᵢ).

The formation energy of these defects dictates their concentration in the material. Under oxygen-poor conditions, n-type defects such as oxygen vacancies and Snₛᵣ anti-site defects have lower formation energies and are therefore more likely to form. Conversely, under oxygen-rich conditions, the formation energies of n-type and p-type defects are more comparable.

| Condition | Dominant Intrinsic Defects |

| Stoichiometric | Schottky defect complexes (Vₛᵣ + Vₛₙ + 3Vₒ) |

| Non-stoichiometric (SrO excess) | Oxygen vacancies (Vₒ) and Sr-Sn anti-site defects (Srₛₙ) |

| Non-stoichiometric (SnO₂ excess) | Tin-Sr anti-site defects (Snₛᵣ) and Strontium vacancies (Vₛᵣ) |

This table summarizes the dominant intrinsic defect structures in this compound under different stoichiometric conditions.

Extrinsic Doping Mechanisms and Their Impact on Charge Neutrality

Extrinsic doping involves the intentional introduction of foreign atoms into the SrSnO₃ lattice to modify its properties. This is a powerful tool for tuning the material's conductivity and other electronic characteristics.

Substitutional doping, where a host cation is replaced by a dopant ion, is a common strategy.

Doping on the Sr-site: Trivalent lanthanum (La³⁺) is a common n-type dopant that substitutes for Sr²⁺.

Doping on the Sn-site: Pentavalent antimony (Sb⁵⁺) can be introduced to substitute for Sn⁴⁺, also resulting in n-type conductivity. Doping with indium (In³⁺) has also been explored. The substitution of Sr²⁺ for Sn⁴⁺ is less common due to the significant difference in charge and ionic radii, which would lead to substantial lattice distortion and the need for significant charge compensation.

The difference in ionic radii between the dopant and the host ion plays a critical role in the dopant's incorporation into the lattice and the resulting structural changes. A mismatch in ionic radii leads to lattice strain and distortion. For instance, the substitution of Sr²⁺ (ionic radius ~1.18 Å) with a larger or smaller dopant will cause the unit cell to expand or contract, respectively. Similarly, doping on the Sn⁴⁺ site (ionic radius ~0.69 Å) with ions of different sizes will induce local distortions in the SnO₆ octahedra. This lattice distortion can influence the material's electronic band structure and phonon modes.

Electronic Compensation: When La³⁺ replaces Sr²⁺, the extra positive charge is compensated by the creation of a free electron in the conduction band. This process can be represented by the following equation in Kröger-Vink notation:

La₂O₃ → 2La'ₛᵣ + 2e' + 2Oₒ + ½O₂(g)

Studies have shown that in La-doped SrSnO₃, each La atom can contribute one free electron, indicating that electronic compensation is a dominant mechanism. nsf.govarxiv.orgaip.org

Ionic Compensation: Alternatively, charge balance can be achieved by creating ionic defects. For example, acceptor doping (introducing a lower-valent cation) can be compensated by the formation of oxygen vacancies. If a divalent ion like Sr²⁺ were to substitute for a tetravalent ion like Sn⁴⁺, the charge deficit could be compensated by the formation of oxygen vacancies. mdpi.com

Mixed Compensation: In many systems, a combination of electronic and ionic compensation mechanisms may be active, depending on the doping concentration, temperature, and oxygen partial pressure. For instance, when antimony (Sb) is doped into the tin site, it can exist in mixed valence states (Sb³⁺ and Sb⁵⁺), leading to more complex charge compensation scenarios. acs.org

Defect-Induced Electronic States and Bandgap Alterations

Defects, both intrinsic and extrinsic, can introduce new electronic states within the band structure of SrSnO₃, often within the bandgap.

Oxygen vacancies are known to create localized electronic states in the bandgap of perovskite oxides. acs.org These defect states can act as trapping centers for charge carriers, which can be beneficial in some applications like photocatalysis by promoting charge separation. Similarly, complexes of defects, such as Sr-O vacancy pairs, can also introduce localized states.

Doping with foreign elements can also create new energy levels. For example, doping SrSnO₃ with europium (Eu) has been shown to introduce Eu mid-gap states. acs.org These defect-induced states can effectively alter the material's optical properties by changing the energies at which light is absorbed or emitted. This can lead to a narrowing of the effective bandgap, allowing for the absorption of lower-energy photons. mdpi.com

Correlation Between Defect Chemistry and Electronic Transport Properties

The electronic transport properties of this compound, such as conductivity and carrier mobility, are directly linked to its defect chemistry.

Intrinsic SrSnO₃ is typically an insulator or a wide-bandgap semiconductor. The presence of intrinsic defects like oxygen vacancies can increase the carrier concentration and thus the conductivity. However, to achieve high conductivity suitable for transparent conducting oxide applications, extrinsic doping is necessary.

N-type doping, for instance with lanthanum, significantly increases the electron carrier concentration. nsf.govaip.org This leads to a substantial increase in electrical conductivity. Studies on La-doped SrSnO₃ have reported carrier densities exceeding 1 x 10²⁰ cm⁻³ and a corresponding high room-temperature mobility of 70 cm²V⁻¹s⁻¹. arxiv.orgaip.org

Electronic Structure and Band Theory Investigations

Band Structure Calculations

Band structure calculations reveal the relationship between the energy and momentum of electrons within the crystal lattice, providing crucial insights into the material's electronic and optical properties.

The Valence Band Maximum (VBM) is the highest energy level in the valence band. For strontium tin trioxide, theoretical calculations consistently show that the VBM is primarily composed of O 2p orbital states. rhhz.netresearchgate.netarxiv.org This indicates that the oxygen atoms play a dominant role in the electronic structure near the top of the valence band. The energy position of the VBM is a critical parameter, with one study reporting it to be at approximately -7.5 eV. rhhz.netiphy.ac.cn

The Conduction Band Minimum (CBM) represents the lowest energy level in the conduction band. In SrSnO3, the CBM is predominantly derived from the Sn 5s states. rhhz.netresearchgate.netarxiv.org The s-character of the CBM is significant as it contributes to a small and isotropic electron effective mass, which is beneficial for achieving high electron mobility and n-type conductivity. rhhz.netosti.gov The energy of the CBM has been calculated to be around -4.0 eV. rhhz.netiphy.ac.cn

The nature of the bandgap, whether direct or indirect, determines the efficiency of light absorption and emission. In a direct bandgap semiconductor, the VBM and CBM occur at the same momentum (k-vector) in the Brillouin zone, allowing for efficient radiative recombination. In an indirect bandgap semiconductor, they are at different k-vectors, requiring the involvement of a phonon for a transition to occur.

First-principles calculations have demonstrated that this compound is an indirect-type semiconductor. rhhz.netiphy.ac.cnacs.org The calculated fundamental (indirect) band gap values vary depending on the computational method used. For instance, calculations using the HSE06 hybrid functional have reported a fundamental band gap of 3.55 eV. rhhz.netiphy.ac.cn Other studies have reported experimental and theoretical band gap values ranging from 2.9 eV to 4.6 eV. acs.orgresearchgate.net The optical band gap, which corresponds to the lowest energy direct transition, is larger than the fundamental band gap, with a calculated value of 4.10 eV. rhhz.netiphy.ac.cn

| Computational Method | Bandgap Type | Bandgap Value (eV) | Reference |

|---|---|---|---|

| HSE06 | Indirect | 3.55 | rhhz.netiphy.ac.cn |

| HSE06 | Optical (Direct) | 4.10 | rhhz.netiphy.ac.cn |

| TB-mBJ | Indirect | 3.70 | aip.org |

| Experimental Range | - | 2.9 - 4.2 | researchgate.net |

| Experimental (La-doped) | Indirect | 4.6 | acs.org |

| Band Edge | Primary Orbital Contribution | Energy Level (eV) | Reference |

|---|---|---|---|

| Valence Band Maximum (VBM) | O 2p | -7.5 | rhhz.netiphy.ac.cn |

| Conduction Band Minimum (CBM) | Sn 5s | -4.0 | rhhz.netiphy.ac.cn |

Density of States (DOS) Analysis

The valence band maximum (VBM) is predominantly formed by the O 2p orbitals. iphy.ac.cn This indicates that electrons in the highest occupied energy levels are primarily associated with the oxygen atoms. Theoretical studies place the VBM at approximately -7.5 eV.

The conduction band minimum (CBM) is mainly composed of the Sn 5s states. iphy.ac.cn This delocalized nature of the Sn 5s orbital contributes to a light and isotropic electron effective mass, which is a key factor for good n-type conductivity. The CBM is located at about -4.0 eV. The strontium orbitals, specifically Sr 4s and 4d, are situated at higher energies and therefore have a less direct role in the fundamental electronic transitions near the band gap.

The calculated indirect band gap for cubic SrSnO3 is around 3.55 eV, with an optical band gap of 4.10 eV, which accounts for its transparency to visible light. iphy.ac.cn Different theoretical approaches, such as the GW approximation, have calculated the band gap to be approximately 4.28 eV, which aligns well with experimental values ranging from 4.1 to 4.27 eV.

| Band | Primary Atomic Orbital Contribution | Energy Level (Approximate) |

|---|---|---|

| Valence Band Maximum (VBM) | O 2p | -7.5 eV |

| Conduction Band Minimum (CBM) | Sn 5s | -4.0 eV |

Orbital Hybridization and Bonding Characteristics

The bonding in this compound is a mix of ionic and covalent characteristics, which can be understood through the hybridization of atomic orbitals. The interaction between the tin and oxygen atoms is particularly significant in defining the electronic and structural properties of the material.

The primary covalent interaction occurs through the hybridization of the Sn 5s and O 2p orbitals. This hybridization is a key determinant of the conduction band's character. In the perovskite structure, the SnO6 octahedra form a network where the Sn-O bonds are crucial for the electronic pathways. The electronic properties are closely associated with the [SnO6] clusters, which have a distinct bonding character.

The bond between strontium and the SnO3 framework is more ionic in nature. Strontium, being an alkaline earth metal, readily donates its two valence electrons and exists as a Sr2+ ion. These ions are located in the A-site of the perovskite ABO3 structure, surrounded by 12 oxygen atoms. The electronic states of strontium are found at energies far from the Fermi level, indicating a lesser role in the covalent bonding framework that dictates the transport properties.

The orthorhombic distortion of the perovskite structure in SrSnO3, which is common under ambient conditions, can influence the orbital overlap and, consequently, the electronic band structure. This distortion can affect the absorption of light, particularly as the material is doped.

Charge Carrier Density and Mobility Determinations

The determination of charge carrier density and mobility in this compound is crucial for evaluating its potential in electronic applications. These properties are typically investigated through a combination of experimental techniques and theoretical calculations.

Experimental Determination: Hall effect measurements are a primary experimental method used to determine the charge carrier density and mobility. tek.com In a typical setup, a magnetic field is applied perpendicular to the flow of current through a thin film of the material. The resulting Hall voltage allows for the calculation of the Hall coefficient, from which the carrier concentration and type (n-type or p-type) can be derived. The mobility is then calculated from the measured resistivity and carrier density. tek.com

For SrSnO3, these measurements are often performed on doped thin films to introduce a sufficient number of charge carriers for reliable measurement. For instance, Nd-doped SrSnO3 has been shown to have a tunable carrier concentration from 3.7 × 10^18 cm^−3 to 2.0 × 10^20 cm^−3. osti.gov

Other experimental techniques that can provide insights into charge carrier properties include:

Van der Pauw method: A technique for measuring the resistivity and Hall coefficient of a sample of arbitrary shape.

Capacitance-Voltage (C-V) profiling: Used to determine the doping profile and carrier concentration in semiconductor devices.

Theoretical Determinations and Influencing Factors: First-principles calculations based on DFT can predict the effective mass of charge carriers, which is inversely related to their mobility. For SrSnO3, the electron effective mass is calculated to be light and isotropic, which is favorable for high mobility.

The intrinsic charge carrier concentration in undoped SrSnO3 is very low due to its wide band gap. The conductivity in the undoped material is often attributed to intrinsic defects such as oxygen vacancies, which act as n-type dopants. However, theoretical calculations suggest that intrinsic defects like SnSr and VO have deep transition levels, meaning they are not efficient at producing free carriers without external doping. iphy.ac.cn

The charge carrier mobility in SrSnO3 is primarily limited by scattering mechanisms. At room temperature, the dominant mechanism is phonon scattering. Theoretical calculations predict a room-temperature phonon-limited mobility in the range of 76–99 cm^2 V^−1 s^−1, depending on the carrier concentration. osti.gov At lower temperatures and in doped samples, ionized impurity scattering becomes a more significant limiting factor.

| Property | Typical Determination Method | Key Influencing Factors |

|---|---|---|

| Charge Carrier Density | Hall Effect Measurement, Capacitance-Voltage Profiling | Doping Concentration, Intrinsic Defects (e.g., Oxygen Vacancies) |

| Charge Carrier Mobility | Hall Effect Measurement, First-Principles Calculations | Phonon Scattering, Ionized Impurity Scattering, Effective Mass |

Interfacial Phenomena and Heterostructure Design

Principles of Interface Engineering in Complex Oxide Heterostructures

Interface engineering in complex oxide heterostructures, including those involving SrSnO₃, is a deliberate manipulation of the physical and chemical properties at the junction of two different materials to achieve novel functionalities. A key principle is the control of electronic reconstruction at the interface. When two dissimilar oxides are brought together, differences in their electronic band structures and Fermi levels can lead to charge transfer, creating a two-dimensional electron gas (2DEG) or two-dimensional hole gas (2DHG) confined to the interface. This is a powerful tool for creating highly conductive channels in otherwise insulating materials.

Another fundamental principle is strain engineering. The lattice mismatch between SrSnO₃ and the substrate or an adjacent layer in a heterostructure induces epitaxial strain. This strain can modify the bond lengths and angles within the SrSnO₃ crystal lattice, which in turn alters its electronic band structure, phonon modes, and even its catalytic activity. For instance, strain can be used to tune the bandgap of SrSnO₃, making it more suitable for specific optoelectronic applications.

Furthermore, controlling the termination layer at the interface is crucial. In perovskite oxides like SrSnO₃, the crystal structure consists of alternating atomic planes (e.g., SrO and SnO₂ planes). The atomic arrangement at the interface significantly impacts the local chemistry, electronic states, and defect formation. Careful selection of the termination layer during epitaxial growth allows for precise control over the interfacial properties.

Finally, the principle of symmetry breaking at the interface is exploited to induce emergent phenomena. The interface breaks the inversion symmetry of the crystal lattice, which can lead to effects like the Rashba spin-orbit interaction, influencing spin transport in spintronic devices. The rearrangement of charges, spins, and orbitals at the interface of complex oxide heterostructures can give rise to spectacular interfacial properties not present in the constituent bulk materials nih.gov.

Role of Overlayers in Modulating Electronic and Catalytic Properties

The deposition of a thin overlayer onto the surface of SrSnO₃ is a strategic approach to tailor its electronic and catalytic properties. These overlayers can be metallic, semiconducting, or insulating, and their interaction with the SrSnO₃ surface can lead to significant modifications.

In the realm of electronics, overlayers can be used to modulate the charge carrier concentration in the near-surface region of SrSnO₃. For example, the deposition of a material with a different work function can induce band bending at the interface, leading to an accumulation or depletion of charge carriers. This principle is fundamental to the operation of field-effect transistors and other electronic devices.

In catalysis, overlayers play a multifaceted role. They can enhance the photocatalytic activity of SrSnO₃ by promoting charge separation and transfer. For instance, in a SrSnO₃/g-C₃N₄ heterojunction, the staggered band alignment facilitates the transfer of photogenerated electrons and holes across the interface, reducing their recombination rate and thereby increasing the efficiency of photocatalytic reactions mdpi.com. The overlayer can also provide active sites for specific chemical reactions. The choice of the overlayer material can be tailored to catalyze a particular reaction, with the SrSnO₃ substrate acting as a stable and efficient light absorber.

Moreover, overlayers can protect the SrSnO₃ surface from chemical degradation or poisoning, thereby enhancing its long-term stability as a catalyst. The overlayer can also modify the surface energy of SrSnO₃, influencing the adsorption and desorption of reactants and products, which are critical steps in a catalytic cycle. The formation of a tin-oxide overlayer on a Pt-Sn alloy, for example, demonstrates how the surface oxide's stability and structure are influenced by the underlying material, a principle applicable to the design of catalytic systems with SrSnO₃ researchgate.net.

Charge Extraction and Transport Mechanisms at Interfaces

Efficient charge extraction and transport across interfaces are paramount for the performance of SrSnO₃-based electronic and optoelectronic devices. The mechanisms governing these processes are dictated by the electronic band alignment at the heterojunction, the presence of interfacial states, and the intrinsic properties of the materials.

In a typical SrSnO₃ heterostructure, the relative alignment of the conduction and valence band edges of the constituent materials determines the direction of charge flow. For instance, in a type-II heterojunction, the staggered band alignment facilitates the separation of photogenerated electron-hole pairs, with electrons moving to the material with the lower conduction band minimum and holes moving to the material with the higher valence band maximum. This efficient charge separation is crucial for applications in photovoltaics and photocatalysis.

The presence of a two-dimensional electron gas (2DEG) at the interface of certain SrSnO₃ heterostructures provides a highly conductive pathway for charge transport. For example, theoretical studies have shown the formation of a 2DEG at the interface of SrSnO₃ with SrTaO₃, where electrons are injected from the SrTaO₃ into the Sn-5s conduction band of SrSnO₃, leading to enhanced carrier densities nih.gov.

The transport of charge carriers across the interface can occur through several mechanisms, including thermionic emission, tunneling, and recombination-tunneling. The dominant mechanism depends on the temperature, the width of the depletion region, and the height of the energy barrier at the interface. Interface modification strategies, such as the introduction of a thin interlayer, can be employed to reduce the energy barrier and enhance charge extraction efficiency.

The table below summarizes the charge carrier dynamics at the heterojunction of semiconductor nanoheterostructures, which are relevant to understanding the behavior of SrSnO₃ interfaces.

| Process | Timescale | Description |

| Photon Absorption | Femtoseconds (fs) | Generation of electron-hole pairs (excitons) within the semiconductor. |

| Exciton Dissociation | Picoseconds (ps) | Separation of excitons into free electrons and holes, often at the heterointerface. |

| Charge Carrier Cooling | Picoseconds (ps) | Hot charge carriers lose their excess energy and relax to the band edges. |

| Interfacial Charge Transfer | Picoseconds (ps) to Nanoseconds (ns) | Electrons and holes are transferred across the interface to the adjacent material. |

| Charge Carrier Recombination | Nanoseconds (ns) to Microseconds (µs) | Radiative or non-radiative recombination of electrons and holes, which is a loss mechanism. |

This table is based on general principles of charge carrier dynamics in semiconductor nanoheterostructures and is applicable to SrSnO₃-based systems researchgate.net.

Interfacial Defect Formation and Their Functional Implications

Interfacial defects, such as point defects (vacancies, interstitials, antisite defects) and extended defects (dislocations, grain boundaries), are inevitably present at the interface of SrSnO₃ heterostructures and can have profound functional implications. The formation of these defects is influenced by the growth conditions, lattice mismatch, and chemical environment at the interface.

Oxygen vacancies are one of the most common and influential point defects in perovskite oxides. At the interface, the formation energy of oxygen vacancies can be significantly different from that in the bulk due to strain and changes in the local electronic structure. Oxygen vacancies act as n-type dopants, donating electrons to the conduction band and thereby increasing the carrier concentration. The presence of oxygen vacancies has been identified in indium-doped SrSnO₃ nanorods through X-ray photoelectron spectroscopy nih.gov.

While a controlled concentration of interfacial defects can be beneficial for certain applications, a high density of defects can be detrimental. For instance, defects can act as charge trapping centers and recombination sites, reducing the efficiency of charge extraction and transport across the interface. This can negatively impact the performance of solar cells and photocatalysts.

However, in some cases, interfacial defects can introduce new functionalities. For example, defect-induced electronic states within the bandgap can enhance the absorption of visible light. The multicolor emission observed in indium-doped SrSnO₃ has been attributed to the presence of defects and vacancies nih.gov. Furthermore, in the context of catalysis, certain defects can act as active sites for chemical reactions.

The functional implications of interfacial defects in SrSnO₃ heterostructures are summarized in the table below.

| Defect Type | Potential Functional Implication |

| Oxygen Vacancies | Increased n-type conductivity, enhanced visible light absorption, potential active sites for catalysis, charge trapping and recombination centers. |

| Cation Vacancies (Sr or Sn) | Can act as acceptor-like defects, influencing conductivity and Fermi level position. |

| Dislocations | Can act as pathways for enhanced diffusion, but also as charge scattering and recombination centers. |

| Grain Boundaries | Can impede charge transport, but also provide sites for defect segregation. |

| Antisite Defects | Can introduce localized electronic states and alter the magnetic and electronic properties at the interface. |

Design and Fabrication of Multilayer Structures for Enhanced Performance

The design and fabrication of multilayer structures are advanced strategies to further enhance the performance of SrSnO₃-based devices. These structures consist of multiple thin layers of SrSnO₃ and other materials, with each layer having a specific function.

In the design of multilayer structures, the thickness of each layer is a critical parameter. For instance, in transparent conducting oxide applications, the thickness of the conductive SrSnO₃ layer needs to be optimized to achieve a balance between high electrical conductivity and high optical transparency. In photocatalysis, multilayer structures can be designed to create a cascade of band alignments that promote efficient charge separation and transfer over longer distances.

The choice of materials for the different layers is also crucial. By combining SrSnO₃ with materials having complementary properties, it is possible to create multifunctional devices. For example, a multilayer structure could consist of a light-absorbing SrSnO₃ layer, an electron transport layer, and a hole transport layer for efficient solar energy conversion. The fabrication of dye-sensitized solar cells using indium-doped SrSnO₃ as a blocking layer is an example of such a design for enhanced performance nih.gov.

Various fabrication techniques are employed to create high-quality multilayer structures. These include physical vapor deposition methods like pulsed laser deposition (PLD) and sputtering, as well as chemical methods like sol-gel and hydrothermal synthesis researchgate.net. The choice of fabrication method depends on the desired crystal quality, interface abruptness, and scalability of the process. For instance, PLD allows for atomic-level control over the thickness and composition of each layer, enabling the fabrication of complex heterostructures with sharp interfaces. Chemical synthesis methods, on the other hand, can be more cost-effective for large-area applications. The synthesis of SrSnO₃ nanorods via a chemical precipitation method has been demonstrated for use in dye-sensitized solar cells nih.gov.

The table below provides an overview of different fabrication methods for SrSnO₃ multilayer structures and their key characteristics.

| Fabrication Method | Key Characteristics |

| Pulsed Laser Deposition (PLD) | High-quality epitaxial films, precise control over thickness and stoichiometry, suitable for complex heterostructures. |

| Sputtering | Suitable for large-area deposition, good film uniformity, can be performed at lower temperatures. |

| Sol-Gel Method | Low-cost, simple process, allows for good control over composition, can produce nanocrystalline films. |

| Hydrothermal Synthesis | Can produce highly crystalline nanostructures, allows for control over morphology, environmentally friendly. |

| Chemical Precipitation | Facile and scalable method for producing nanostructures. |

Advanced Characterization Techniques in Strontium Tin Trioxide Research

X-ray Diffraction (XRD) for Crystal Structure, Phase Identification, and Microstructural Parameters

X-ray Diffraction (XRD) is a primary technique used to analyze the crystallographic structure of SrSnO₃. Research consistently confirms that SrSnO₃ typically crystallizes in an orthorhombic perovskite structure. acs.orgnih.govresearchgate.netcdmf.org.brnih.gov This structure is identified by the Pbnm space group. acs.orgnih.gov XRD patterns of synthesized SrSnO₃ thin films have shown major peaks at 2θ values of 22.2°, 31.42°, 45.12°, and 55.95°, which correspond to the (002), (200), (220), and (321) crystallographic planes, respectively. nih.gov

The technique is crucial for phase identification and confirming the purity of the material. nih.gov For instance, XRD analysis can identify secondary phases, such as strontium carbonate (SrCO₃), which may form during synthesis. researchgate.netcdmf.org.br The quality of the crystalline structure is also assessed through XRD, where well-defined peaks indicate good crystallinity. researchgate.net

Microstructural parameters, including crystallite size, can be calculated from the XRD data. The Debye-Scherrer equation, which utilizes the full width at half maximum (FWHM) of the diffraction peaks, is commonly employed for this purpose. nih.gov For example, the average crystallite size for Strontium Tin Phosphate (SrSn(PO₄)₂) nanopowder, a related compound, was estimated to be around 17 nm using this method.

Table 1: Crystallographic Data for Strontium Tin Trioxide from XRD Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Crystal Structure | Orthorhombic Perovskite | acs.orgnih.govresearchgate.netcdmf.org.brnih.gov |

| Space Group | Pbnm | acs.orgnih.goviaea.org |

| JCPDS Reference | 77-1798 | researchgate.netcdmf.org.brnih.gov |

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure Elucidation

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the surface morphology and internal nanostructure of SrSnO₃.

SEM analysis reveals a variety of morphologies for SrSnO₃ depending on the synthesis method. These include nanorods, dumbbell-like structures, overlapping micron-sized sheets, and spherical or elongated nanoparticles with sizes ranging from 20 to 80 nm. acs.orgnih.govresearchgate.net For instance, pure SrSnO₃ prepared by a precipitation method was observed to form bundles of tightly packed nanorods with an approximate size of 180 nm. acs.orgnih.gov

TEM provides higher resolution imaging, offering detailed insights into the nanostructure. TEM images have confirmed that dumbbell-like SrSnO₃ structures are composed of homocentric, rod-like monocrystallines rather than simple aggregations of smaller crystallites. acs.org High-resolution TEM (HRTEM) further elucidates the crystalline nature by revealing the lattice fringes of the material. acs.orgresearchgate.net Energy-dispersive X-ray spectroscopy (EDS), often coupled with electron microscopy, confirms the elemental composition of the samples, showing the presence of Strontium (Sr), Tin (Sn), and Oxygen (O) without other impurities. acs.orgnih.govacs.org

Table 2: Observed Morphologies of this compound

| Morphology | Synthesis Context | Analytical Technique | Source |

|---|---|---|---|

| Nanorods | Precipitation method | SEM, TEM | acs.orgnih.gov |

| Dumbbell-like | Hydrothermal process | SEM, TEM | acs.org |

| Spherical/Elongated | Chemical precipitation | TEM | researchgate.net |

Spectroscopic Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, critically, the chemical and electronic states of the elements within SrSnO₃. tasconusa.com XPS survey spectra confirm the presence of Sr, Sn, and O on the material's surface and can verify the absence of impurities. acs.orgnih.gov

High-resolution XPS scans of specific elemental regions provide detailed information about oxidation states. For SrSnO₃, the Sr 3d spectrum is deconvoluted into two peaks, Sr 3d₅/₂ and Sr 3d₃/₂, with binding energies around 131.76 eV and 134.26 eV, respectively. acs.orgnih.gov This confirms that strontium exists in the +2 valence state. acs.orgnih.gov Similarly, the Sn 3d spectrum shows two peaks for Sn 3d₅/₂ and Sn 3d₃/₂, found at approximately 487.2 eV and 495.5 eV. acs.orgnih.gov The separation between these peaks indicates that tin is in the +4 oxidation state. acs.orgnih.gov The O 1s spectra are often asymmetric, with peaks that can be attributed to lattice oxygen and the presence of surface oxygen vacancies, which can influence the material's properties. acs.orgnih.gov

Table 3: XPS Binding Energies for Pure this compound

| Element Core Level | Binding Energy (eV) | Inferred Oxidation State | Source |

|---|---|---|---|

| Sr 3d₅/₂ | ~131.76 | +2 | acs.orgnih.gov |

| Sr 3d₃/₂ | ~134.26 | +2 | acs.orgnih.gov |

| Sn 3d₅/₂ | ~487.2 | +4 | acs.orgnih.gov |

| Sn 3d₃/₂ | ~495.5 | +4 | acs.orgnih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups and vibrational modes of chemical bonds present in SrSnO₃. The FTIR spectra of SrSnO₃ are characterized by absorption bands in the lower wavenumber region, which are typical for metal oxides. acs.org Specific bands are associated with the vibrations of the Sn-O bonds within the SnO₆ octahedra of the perovskite structure. For instance, a mode at 526 cm⁻¹ represents the stretching vibrations of Sn-O, while a band at 653 cm⁻¹ is related to (SnO₃²⁻) vibrations. acs.org A peak observed at 856 cm⁻¹ is also attributed to the molecular vibrations of Sn-O. acs.org These characteristic peaks in the FTIR spectrum confirm the formation of the metal-oxide framework of strontium stannate. acs.org

UV-Visible (UV-Vis) Spectroscopy is used to investigate the optical properties of SrSnO₃, specifically its light absorption characteristics and to determine its electronic bandgap (E_g). SrSnO₃ typically shows strong absorption in the ultraviolet region of the spectrum. acs.orgresearchgate.net The bandgap is a critical parameter for applications in optoelectronics and photocatalysis.

The bandgap energy is commonly estimated from the absorption data using a Tauc plot, which relates the absorption coefficient to the photon energy. thermofisher.com SrSnO₃ is considered to have a direct bandgap, though some studies also analyze it as an indirect bandgap material. researchgate.netacs.org The reported values for the bandgap of SrSnO₃ vary, typically ranging from 3.5 eV to 4.9 eV, depending on the synthesis method, morphology, and whether the material is in bulk, nanostructured, or thin-film form. researchgate.netcdmf.org.brresearchgate.netacs.orgresearchgate.net For example, values of 4.1 eV and 4.12 eV have been reported for samples synthesized by the Pechini method and chemical precipitation, respectively. researchgate.netresearchgate.net Calculations have also been performed to understand how factors like volumetric strain can tune the bandgap. researchgate.net

Table 4: Reported Bandgap (E_g) Values for this compound

| Reported Bandgap (eV) | Material Form/Method | Source |

|---|---|---|

| 3.5 | Modified Pechini method | cdmf.org.br |

| 4.1 | Pechini method | researchgate.net |

| 4.12 | Chemical precipitation | researchgate.net |

| ~4.6 | La-doped thin film (Indirect) | acs.org |

Photoluminescence (PL) Spectroscopy is a powerful tool to study the emission properties of SrSnO₃ after it absorbs photons. The PL spectrum provides information about the electronic structure, excited states, and the presence of defects or vacancies within the material. acs.org SrSnO₃ is known to exhibit photoluminescence and is studied for applications in this area. acs.org

The emission from SrSnO₃ can be complex, often showing multicolor or broad emission bands. acs.org For instance, upon ultraviolet light excitation, an intense broadband near-infrared (NIR) emission ranging from 800 nm to 1300 nm has been observed for the SrSnO₃ host lattice. researchgate.net These emissions are frequently attributed to the presence of defect states and oxygen vacancies within the crystal lattice. acs.org The analysis of PL spectra helps in understanding the recombination of photo-generated electron-hole pairs and the role of defects, which is crucial for applications such as photocatalysis and light-emitting devices.

Raman Spectroscopy for Local Symmetry and Defect Chemistry

Raman spectroscopy is a powerful non-destructive technique utilized to investigate the local atomic arrangements and defect chemistry in this compound (SrSnO₃) and related perovskite materials. ecm-tum.de Unlike diffraction techniques that provide information on long-range crystalline order, Raman spectroscopy is highly sensitive to short-range distortions in the crystal lattice, making it an invaluable tool for studying local symmetry and point defects such as oxygen vacancies. ecm-tum.deresearchgate.net

In its ideal cubic perovskite structure, this compound is expected to have no first-order Raman active modes due to the high symmetry of the crystal lattice. researchgate.net However, the presence of defects, such as oxygen vacancies or dopants, can break this local symmetry, leading to the activation of otherwise silent Raman modes. researchgate.net The analysis of these induced Raman spectra provides critical insights into the nature and concentration of defects, which in turn govern the material's electronic and ionic transport properties.

Research on analogous stannate-based perovskites has demonstrated the utility of Raman spectroscopy in identifying different phases of tin oxide, which can be present as secondary phases or form as a result of material degradation. aps.org The various tin oxide phases (SnO, SnO₂, Sn₂O₃, and Sn₃O₄) exhibit distinct Raman spectra, allowing for their unambiguous identification. aps.org For instance, the number of Raman modes and their frequencies are directly related to the number of atoms in the unit cell and the bonding characteristics of each specific oxide. aps.org

Furthermore, in situ Raman spectroscopy studies under controlled atmospheres and temperatures can reveal dynamic changes in the defect chemistry of this compound. By monitoring the evolution of Raman peaks associated with specific vibrational modes, it is possible to track changes in oxygen non-stoichiometry and the ordering of oxygen vacancies, which are crucial for applications in catalysis and electrochemical devices.

Electrochemical Characterization Techniques

Electrochemical characterization techniques are essential for evaluating the performance of this compound in various applications, particularly in energy storage and conversion. These methods probe the material's redox behavior, charge storage capabilities, and the kinetics of charge transfer at the electrode-electrolyte interface.

Cyclic Voltammetry (CV) for Redox Behavior and Charge Storage Capacity